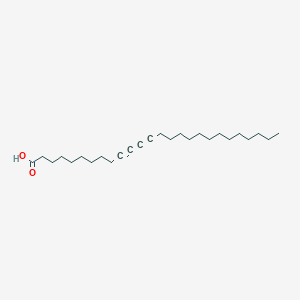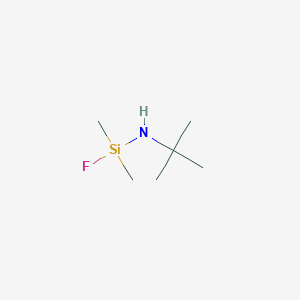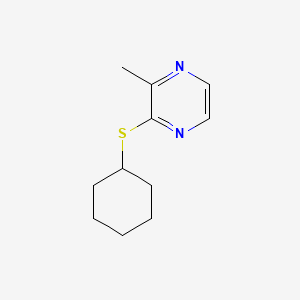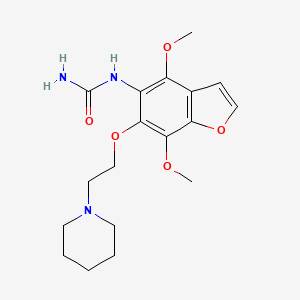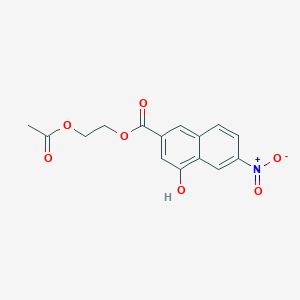
2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester is an organic compound that belongs to the class of naphthalenecarboxylic acids. This compound is characterized by the presence of a naphthalene ring system substituted with a carboxylic acid group, a hydroxy group, a nitro group, and an acetyloxyethyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester typically involves the following steps:
Nitration: The nitration of 2-Naphthalenecarboxylic acid is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Esterification: The final step involves the esterification of the carboxylic acid group with 2-(acetyloxy)ethyl alcohol in the presence of a catalyst such as sulfuric acid or a suitable esterification catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amino derivatives.
Substitution: Amides or esters.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The presence of functional groups such as the nitro and hydroxy groups allows it to form hydrogen bonds and other interactions with target molecules, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the hydroxy, nitro, and ester groups, making it less reactive.
4-Hydroxy-2-naphthalenecarboxylic acid: Contains a hydroxy group but lacks the nitro and ester groups.
6-Nitro-2-naphthalenecarboxylic acid: Contains a nitro group but lacks the hydroxy and ester groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both electron-donating (hydroxy) and electron-withdrawing (nitro) groups, along with the ester functionality, allows for a wide range of chemical transformations and interactions with biological targets.
Propiedades
Fórmula molecular |
C15H13NO7 |
|---|---|
Peso molecular |
319.27 g/mol |
Nombre IUPAC |
2-acetyloxyethyl 4-hydroxy-6-nitronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H13NO7/c1-9(17)22-4-5-23-15(19)11-6-10-2-3-12(16(20)21)8-13(10)14(18)7-11/h2-3,6-8,18H,4-5H2,1H3 |
Clave InChI |
IWBOJBHTWANKJG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCOC(=O)C1=CC(=C2C=C(C=CC2=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


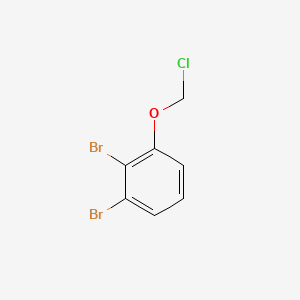
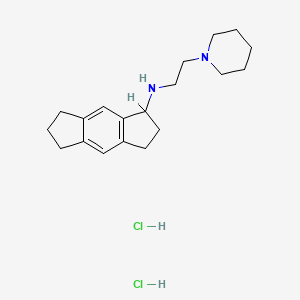

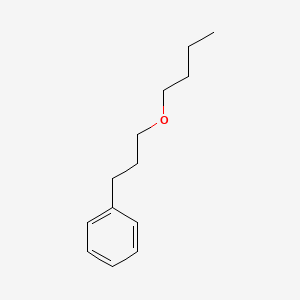
![N-(4'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14445453.png)

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14445456.png)
![{[(But-3-en-2-yl)sulfanyl]methyl}benzene](/img/structure/B14445463.png)
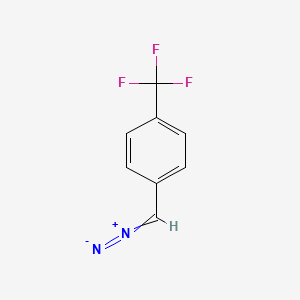
![1-[3-(Benzyloxy)phenyl]azetidin-2-one](/img/structure/B14445473.png)
